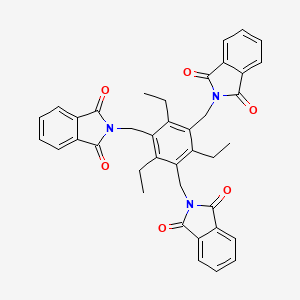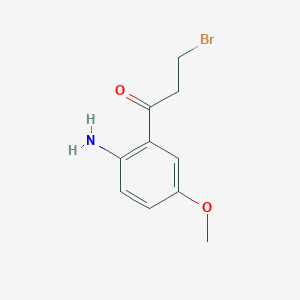
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, a chloro group, and an ethyl group
准备方法
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-chloro-2-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the propyl group, yielding the desired product.
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the process.
化学反应分析
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can yield the corresponding alcohol.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-2-ethylstyrene.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium tert-butoxide), nucleophiles (e.g., sodium cyanide, ammonia), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized aromatic compounds.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates. Its halogenated structure is often found in bioactive molecules with therapeutic potential.
Materials Science: It can be utilized in the preparation of polymers and advanced materials. The presence of halogen atoms can impart unique properties such as flame retardancy and chemical resistance.
作用机制
The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, involving a backside attack and inversion of configuration. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the halide.
相似化合物的比较
1-(3-Bromopropyl)-3-chloro-2-ethylbenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-3-chloropropane: Similar in structure but lacks the aromatic ring and ethyl group. It is used as a phase separation reagent and in the synthesis of pharmaceuticals.
3-Bromopropylbenzene: Lacks the chloro and ethyl substituents. It is used in organic synthesis and as an intermediate in the production of other chemicals.
3-Chloro-2-ethylbenzene: Lacks the bromopropyl group. It is used in the synthesis of agrochemicals and pharmaceuticals.
属性
分子式 |
C11H14BrCl |
|---|---|
分子量 |
261.58 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-chloro-2-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |
InChI 键 |
RQOXOYQINQMTKC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=C1Cl)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


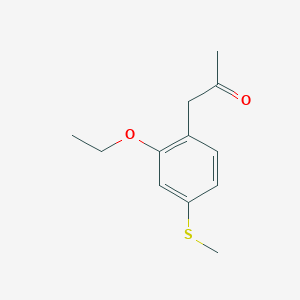
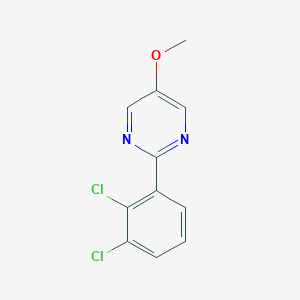
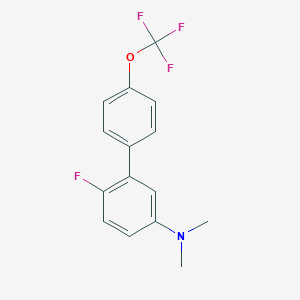
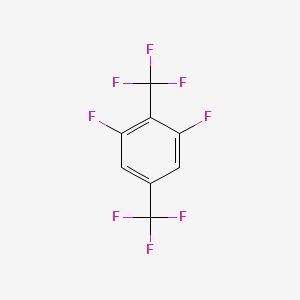
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
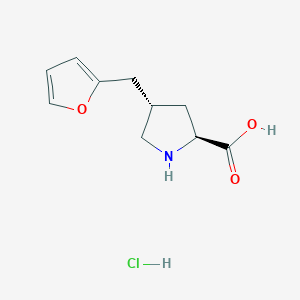
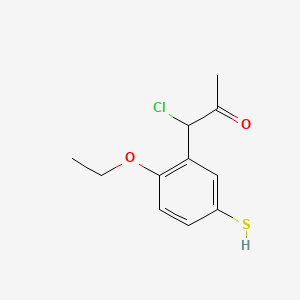
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
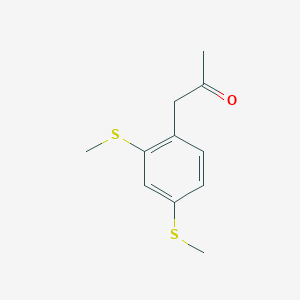
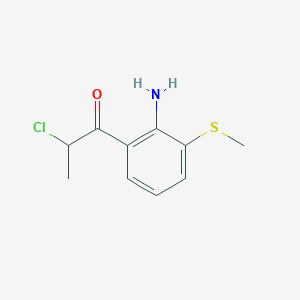
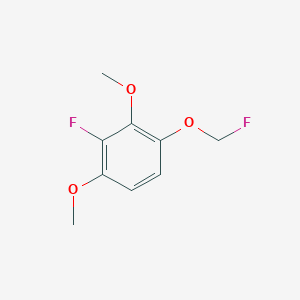
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
